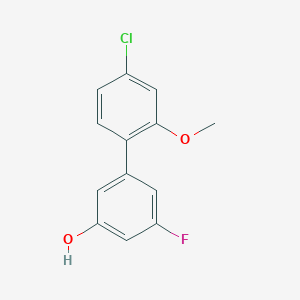
2-Fluoro-4-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% (2F4NP), is a synthetic phenol that is widely used in the laboratory for a variety of purposes. It is a white crystalline solid that can be easily prepared from commercially available materials. 2F4NP has a variety of interesting properties and applications, including synthesis, research, and lab experiments.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of dyes, the synthesis of polymers, the synthesis of organic compounds, and the synthesis of metal complexes. In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in the synthesis of fluorescent probes for imaging and sensing applications, as well as in the synthesis of fluorescent labels for protein labeling.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can act as an electron-withdrawing group, which can increase the reactivity of the molecule. Furthermore, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can act as a hydrogen bond acceptor, which can increase the solubility of the molecule.
Biochemical and Physiological Effects
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the inhibition of the enzyme 5-lipoxygenase (5-LOX), and the inhibition of the enzyme acetylcholinesterase (AChE). In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has a number of advantages for lab experiments, including its low cost, its low toxicity, its ease of synthesis, and its ability to act as an electron-withdrawing group. However, there are also some limitations to using 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% in lab experiments, including its low solubility in water and its potential for air- and light-sensitivity.
Zukünftige Richtungen
There are a number of potential future directions for 2-Fluoro-4-(naphthalen-1-yl)phenol, 95%, including the development of new synthesis methods, the exploration of its properties and applications, and the investigation of its mechanism of action. In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new pharmaceuticals, the synthesis of new dyes, and the development of new fluorescent probes and labels. Furthermore, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new polymers and organic compounds, and the synthesis of new metal complexes.
Synthesemethoden
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the oxidation of 2-naphthol. In the Williamson ether synthesis, 2-naphthol is reacted with fluoroacetic acid in the presence of a base, such as sodium hydroxide. The Grignard reaction involves the addition of a Grignard reagent, such as methylmagnesium bromide, to 2-naphthol. The oxidation of 2-naphthol involves the use of a strong oxidizing agent, such as potassium permanganate, to convert 2-naphthol to 2-Fluoro-4-(naphthalen-1-yl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-fluoro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBYAYYDODYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)






